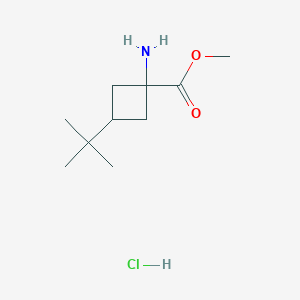

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

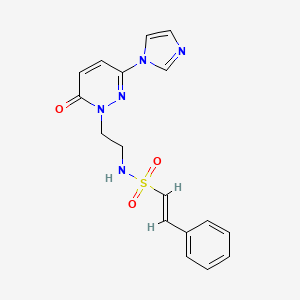

The compound "N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide" is a derivative of benzamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various biological activities, including anticancer, antifungal, and enzyme inhibition properties. These compounds typically contain a benzamide moiety linked to a thiazole or benzothiazole ring, often with additional substituents that can influence their biological activity and physical properties.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions, starting with the formation of the core benzothiazole or thiazole ring, followed by subsequent functionalization. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the cyclization of precursor molecules and the addition of sulfonamide groups . Similarly, the synthesis of substituted benzothiazole-2,4-dicarboxamides includes a multistep reaction protocol with excellent yields . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate fluorophenyl and isopropylsulfonyl substituents at the relevant steps.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and a heterocyclic ring such as thiazole or benzothiazole. The presence of substituents like fluorine atoms can significantly affect the electronic distribution and steric hindrance within the molecule, potentially influencing its binding affinity to biological targets . NMR and IR spectroscopy, along with mass spectrometry, are commonly used techniques for the structural characterization of these compounds .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. For instance, the presence of a fluorine atom can influence the reactivity of the aromatic ring towards nucleophilic substitution reactions. The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides demonstrates the reactivity of benzamide derivatives in cyclization reactions under green chemistry conditions . The chemical reactivity of these compounds is crucial for their biological activity, as it can determine their interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms and sulfonamide groups can increase the lipophilicity of the molecule, potentially improving its cell membrane permeability . The photophysical properties, including fluorescence characteristics, can also be modulated by the nature of the substituents, as seen in the synthesis of fluorescent benzamide complexes . These properties are important for the compound's suitability in various applications, including as a drug candidate or a fluorescent probe.

Applications De Recherche Scientifique

Metabolism and Disposition

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, under its variant form SB-649868, has been studied for its metabolism and disposition in humans. Research indicates that this compound is extensively metabolized with elimination primarily through feces. Notable metabolites include M98 and M25, which arise from the oxidation of the benzofuran ring (Renzulli et al., 2011).

Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, a series of derivatives displayed potent activity against various Gram-positive, Gram-negative bacterial strains, and fungal strains (Bikobo et al., 2017). Moreover, other studies have synthesized and evaluated similar compounds for their effectiveness against different microbial pathogens, further supporting their antimicrobial potential (Badiger et al., 2013).

Anticancer Evaluation

This compound derivatives have been assessed for their anticancer properties. Studies have shown that some of these derivatives exhibit moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Additionally, other compounds synthesized from similar chemical structures have demonstrated significant anti-proliferative activity in different cancer cell lines, highlighting their potential as anticancer agents (Gaikwad et al., 2019).

Neurological Applications

Research has also explored the neurological applications of this compound. For instance, it has been used as a PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1) in monkeys, indicating its potential utility in studying neuropsychiatric disorders and drug development (Xu et al., 2013).

Fluorescent and Chemosensor Properties

The compound and its derivatives have been studied for their fluorescent and chemosensor properties. For example, derivatives have shown significant fluorescent sensing mechanisms in aqueous solutions, which could be beneficial in various sensing applications (Chen et al., 2014).

Propriétés

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-12(2)27(24,25)16-9-5-14(6-10-16)18(23)22-19-21-17(11-26-19)13-3-7-15(20)8-4-13/h3-12H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFPAFRVKUCBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide](/img/structure/B2504892.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)

![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)

![(4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2504906.png)